![molecular formula C16H39NO4Si2 B14123130 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine](/img/structure/B14123130.png)
3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine is an organosilane compound widely used in various industrial and scientific applications. This compound is known for its versatility in surface modification, adhesion promotion, and as a coupling agent in different chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with appropriate reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture and air sensitivity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides and nucleophiles like sodium iodide and potassium fluoride are commonly used.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilanes .
Scientific Research Applications
3-(Diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine has numerous applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification.
Biology: Employed in the fabrication of biocompatible surfaces for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems to enhance permeability and stability of therapeutic agents.
Industry: Applied in the production of adhesives, coatings, and sealants to improve adhesion and durability.
Mechanism of Action
The mechanism of action of 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property makes it an effective coupling agent and adhesion promoter. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethoxydimethylsilyl)propan-1-amine
- 3-(Triethoxysilyl)propylamine
- 3-(Methoxydimethylsilyl)propan-1-amine
Uniqueness
Compared to similar compounds, 3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine offers enhanced stability and reactivity due to its unique diethoxymethylsilyl groups. This makes it particularly effective in applications requiring strong adhesion and surface modification .
Properties
Molecular Formula |
C16H39NO4Si2 |
|---|---|
Molecular Weight |
365.66 g/mol |
IUPAC Name |
3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine |
InChI |
InChI=1S/C16H39NO4Si2/c1-5-18-15(19-6-2)22-13-9-11-17-12-10-14-23-16(20-7-3)21-8-4/h15-17H,5-14,22-23H2,1-4H3 |
InChI Key |
YKQFFWZLUJYSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[SiH2]CCCNCCC[SiH2]C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


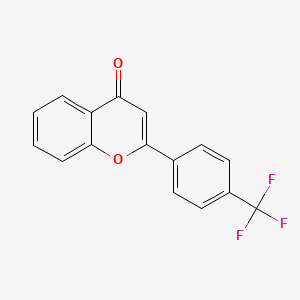

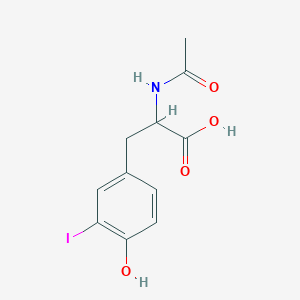
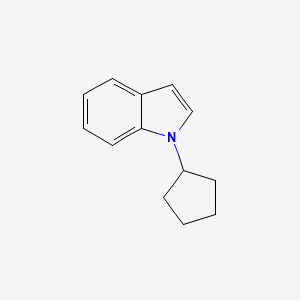
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)
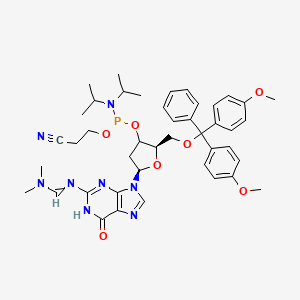
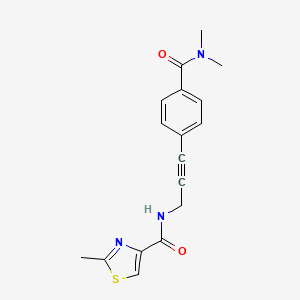
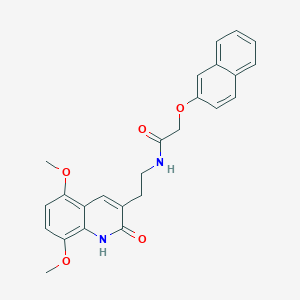
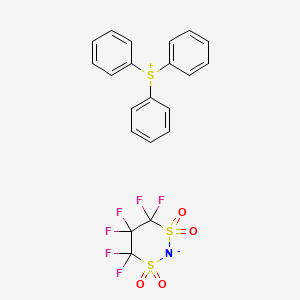
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)
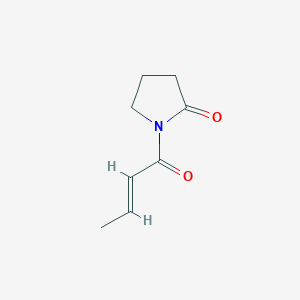
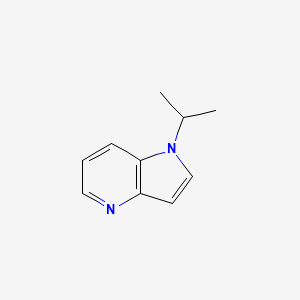
![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123112.png)
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
